molecular formula C19H16FN3O B6315467 5-Benzyl-2-(4-fluoro-phenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1773507-33-7

5-Benzyl-2-(4-fluoro-phenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No. B6315467
M. Wt: 321.3 g/mol
InChI Key: FJCVRPBKHDYVLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Benzyl-2-(4-fluoro-phenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one” is a complex organic compound. It’s part of the pyrazole family, which are heterocyclic compounds that play an important role in biological activities in medicine . Pyrazoles are used for their antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity activity, and analgesic functions .


Synthesis Analysis

The synthesis of similar compounds often involves a two-step reaction. Firstly, the synthesis of pyrazoline is performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole is performed via oxidative aromatization of pyrazoline under conventional heating .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. Pyrazoles can be synthesized in a variety of ways, such as by Knorr reaction or through the pyrazoline pathway, which is the reaction of α, β-unsaturated ketone with hydrazine derivatives .

properties

IUPAC Name

5-benzyl-2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O/c20-16-8-6-15(7-9-16)17-12-18-19(24)22(10-11-23(18)21-17)13-14-4-2-1-3-5-14/h1-9,12H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCVRPBKHDYVLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)N1CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyl-2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Synthesis routes and methods

Procedure details

To a solution of Intermediate 1C (80 g, 234 mmol) and potassium iodide (78 g, 469 mmol) in acetonitrile (800 mL) was added benzyl amine (28.2 mL, 258 mmol) and the reaction mixture was stirred at 90° C. for 12 h. Acetonitrile was removed under reduced pressure, crude was diluted with water and the aqueous layer was extracted with DCM (3×500 mL). The combined organic layer washed with brine, dried over Na2SO4, filtered and concentrated. The residue was purified by silica gel chromatography (120 g REDISEP® column, eluting with 1-2% methanol in chloroform). Collected fractions were concentrated together to afford Intermediate 1D (35 g, 46%). MS(ES): m/z=322 [M+H]+; 1H NMR (400 MHz, CDCl3) δ ppm 7.71-7.83 (m, 2H), 7.29-7.42 (m, 5H), 7.14 (s, 1H), 7.06-7.12 (m, 2H), 4.78 (s, 2H), 4.32-4.40 (m, 2H), 3.63-3.75 (m, 2H).
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
78 g
Type
reactant
Reaction Step One
Quantity
28.2 mL
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Yield
46%

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